molecular formula C6H5BrN4 B582592 6-Bromo-5-methyltetrazolo[1,5-a]pyridine CAS No. 1257665-09-0

6-Bromo-5-methyltetrazolo[1,5-a]pyridine

Cat. No.: B582592
CAS No.: 1257665-09-0
M. Wt: 213.038
InChI Key: KQYOSRGYBCRHCH-UHFFFAOYSA-N
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Description

6-Bromo-5-methyltetrazolo[1,5-a]pyridine is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure. This compound is of interest due to its unique chemical properties and potential applications in various fields of scientific research. It is primarily used for research and development purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-iodopyridine.

    Coupling Reaction: Triethylsilyl acetylene is added to the solution of 5-bromo-2-iodopyridine to perform a coupling reaction, resulting in 5-bromo-2-((triethylsilyl)ethynyl)pyridine.

    Nitrogen Amination: The intermediate product is then subjected to a nitrogen amination reaction using a nitrogen aminating agent, yielding 1-amino-5-bromo-2-((triethylsilyl)ethynyl)pyridine.

    Cyclization: Finally, silver carbonate is added to the solution to induce cyclization, forming this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process uses low-cost raw materials, controlled reaction conditions, and high reaction selectivity to minimize byproducts and simplify post-treatment .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methyltetrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

    Cyclization Reactions: The compound can form additional rings through cyclization reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

6-Bromo-5-methyltetrazolo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-5-methyl-1,2,4-triazolo[1,5-a]pyridine
  • 6-Bromotetrazolo[1,5-a]pyridine

Uniqueness

6-Bromo-5-methyltetrazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of both bromine and nitrogen atoms within its structure. This unique combination of elements and structural features imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

6-bromo-5-methyltetrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c1-4-5(7)2-3-6-8-9-10-11(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYOSRGYBCRHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NN=NN12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682464
Record name 6-Bromo-5-methyltetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257665-09-0
Record name 6-Bromo-5-methyltetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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